YU238259 is a small molecule identified as a potent inhibitor of homology-dependent DNA repair (HDR), a crucial pathway for repairing double-strand breaks in DNA. [, , , ] This compound exhibits synthetic lethality in cells with deficiencies in DNA damage response and repair mechanisms, particularly in BRCA2-deficient cells. []
Mechanism of Action
YU238259 selectively inhibits HDR without affecting non-homologous end-joining (NHEJ), another major DNA double-strand break repair pathway. [, ] It leads to the accumulation of unrepaired DNA double-strand breaks, particularly in cells with compromised DNA repair mechanisms, ultimately leading to cell death. [, ]
Applications
Sensitizing Cancer Cells to Therapy: YU238259 demonstrates synergistic effects with DNA-damaging agents like ionizing radiation, etoposide, and PARP inhibitors. [] This synergistic effect is particularly pronounced in BRCA2-deficient cells, indicating its potential as a chemo- and radiosensitizer for specific cancer types. []
Targeting BRCA2-Deficient Tumors: YU238259 significantly inhibits the growth of BRCA2-deficient human tumor xenografts in mouse models, even in the absence of additional DNA-damaging therapy. [] This highlights its potential as a therapeutic agent for targeting cancers with compromised HDR, particularly BRCA2-deficient tumors.
Enhancing Gene Integration: Downregulating SHROOM1, a protein that suppresses HDR, alongside YU238259 treatment was shown to enhance gene integration rates in human and mouse cells. [] This suggests a potential application of YU238259 in improving gene editing techniques that rely on HDR.
Related Compounds
Etoposide (VP-16)
Relevance: Etoposide is directly related to YU238259 as a DNA-damaging agent. Research suggests that YU238259 enhances the cytotoxic effects of etoposide, particularly in BRCA2-deficient cells. [,]. This synergistic effect arises from YU238259's ability to inhibit Homology-Directed Repair (HDR), a primary DNA repair pathway for double-strand breaks, further sensitizing cancer cells to etoposide-induced DNA damage.
Cisplatin (CDDP)
Relevance: Cisplatin's relevance to YU238259 lies in their combined use as a potential therapeutic strategy. The research shows that YU238259 can enhance cisplatin's efficacy in treating CDDP-resistant ovarian cancer cells, especially when combined with etoposide []. This synergistic effect is attributed to YU238259's inhibition of HDR, further potentiating the cytotoxic effects of cisplatin-induced DNA damage.
A12B4C3
Relevance: A12B4C3 is relevant to YU238259 due to their shared target of DNA damage response pathways. While YU238259 inhibits HDR, A12B4C3 targets NHEJ, both crucial pathways for repairing DNA double-strand breaks []. The research suggests that inhibiting either pathway can sensitize cancer cells to DNA-damaging agents like cisplatin and etoposide, highlighting their potential as targets for combination therapies.
DDRI-18
Relevance: Like A12B4C3, DDRI-18's relevance to YU238259 lies in targeting the NHEJ pathway []. The study demonstrates that DDRI-18, alongside A12B4C3, enhances the cytotoxic effects of cisplatin and etoposide in CDDP-resistant ovarian cancer cells. This observation further underscores the potential of combining DNA repair pathway inhibitors, whether targeting HDR like YU238259 or NHEJ, to enhance the efficacy of conventional chemotherapy.
Olaparib
Relevance: While Olaparib is not structurally related to YU238259, its mechanism of action and therapeutic target are closely related. Both compounds exploit the concept of synthetic lethality, where inhibiting one DNA repair pathway (PARP by Olaparib, HDR by YU238259) becomes lethal in the context of another already deficient pathway (HDR in BRCA-deficient cells) []. The research highlights their potential as therapeutic agents for cancers with compromised DNA repair mechanisms, particularly those with BRCA mutations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
M1 muscarinic receptor agonist (EC50 = 3.1 μM) and pan mAChR M3, M5 positive allosteric modulator (PAM). Neuroprotective agent. Active in vitro. VU0119498 is a M1 muscarinic receptor agonist (EC50 = 3.1 μM) and pan mAChR M3, M5 positive allosteric modulator (PAM). VU0119498 is a neuroprotective agent.
VU0183254 is an antagonist of insect olfactory receptors (ORs) acting at a binding site on the Orco subunit, capable of broadly inhibiting odor-mediated OR complex activation.
Potent and selective PLD1 inhibitor (IC50 values are 46 and 933 nM for PLD1 and PLD2 respectively). Inhibits migration in cancer cell lines. VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor.
Potent and selective M4 mAChr positive allosteric modulator (IC50 = 380 nM). Does not possess intrinsic agonist activity. Inhibits behavioural and neurochemical effects of cocaine. Active in vivo. VU0152100 is a positive allosteric modulator of M4 muscarinic acetylcholine receptors. It potentiates calcium mobilization induced by acetylcholine (ACh) in CHO-K1 cells expressing the rat M4 receptor with an EC50 value of 380 nM. VU0152100 is selective for M4 over M1, M2, M3 and M5 receptors, as well as a panel of 68 additional GPCRs, ion channels, transporters, and enzymes, but does bind to the benzodiazepine binding site of the GABAA receptor at 10 µM. It reduces cocaine-induced increases in locomotor activity and cocaine self-administration in mice when administered at a dose of 1 mg/kg. VU0152100 is a highly selective M4 positive allosteric modulator (PAM) that exerts central effects after systemic administration. VU0152100 dose-dependently reverses amphetamine-induced hyperlocomotion in rats and wild-type mice, but not in M4 KO mice. VU0152100 also blocks amphetamine-induced disruption of the acquisition of contextual fear conditioning and prepulse inhibition of the acoustic startle reflex.